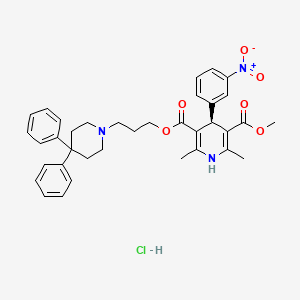

Niguldipine hydrochloride

描述

Historical Context and Evolution of Dihydropyridine (B1217469) Research

The investigation into calcium channel blockers (CCBs) began in earnest in the 1960s. A pivotal moment in this field was the discovery by Fleckenstein and colleagues in 1969, who showed that inhibiting calcium ion (Ca2+) influx with verapamil (B1683045) could affect cardiac function. nih.gov This foundational work paved the way for the development of various classes of CCBs. The first dihydropyridines, such as the prototype nifedipine, were introduced in the 1970s. nih.govnuph.edu.ua These initial, or first-generation, DHPs were primarily recognized for their potent vasodilatory effects achieved by blocking L-type calcium channels in vascular smooth muscle. nih.govresearchgate.net

Over the subsequent decades, research focused on refining the properties of DHP compounds, leading to the development of new generations with altered pharmacokinetics and duration of action. e-jcpp.org The primary goal was to optimize efficacy while improving the safety profile. nih.gov While early DHPs were considered selective blockers of L-type Ca2+ channels, later research revealed that some newer DHP compounds could also interact with other calcium channel subtypes, such as N-type and T-type channels, expanding their potential research applications. nih.gove-jcpp.org This evolution from simple L-type channel blockers to more complex molecules with varied receptor interactions represents the broader scientific journey of which niguldipine (B22589) is a part.

Overview of Niguldipine Hydrochloride's Significance in Calcium Channel Blocker and Adrenergic Receptor Antagonist Research

This compound's primary significance in academic research stems from its distinctive dual pharmacological profile as both a potent calcium channel blocker and a specific α1-adrenoceptor antagonist. stressmarq.comwikipedia.org This sets it apart from many other dihydropyridines, which primarily act on calcium channels alone.

The compound exists as a racemic mixture of two enantiomers, (+)-niguldipine and (-)-niguldipine, which exhibit notable stereoselectivity in their receptor interactions. The (+)-enantiomer, in particular, binds with exceptionally high affinity to L-type calcium channels in various tissues. nih.gov Research has also demonstrated that niguldipine can inhibit T-type calcium currents, indicating it may not be exclusively selective for L-type channels. researchgate.netnih.gov

Simultaneously, niguldipine and its enantiomers interact with α1-adrenergic receptors. Specifically, (+)-niguldipine has been identified as a highly selective and potent antagonist for the α1A-adrenoceptor subtype. nih.govncats.io This dual action allows researchers to investigate the interplay between calcium influx and adrenergic signaling pathways. The stereospecificity of its enantiomers provides a valuable tool for differentiating receptor subtype functions. nih.govnih.gov For instance, the (+)-enantiomer is significantly more potent at L-type calcium channels, whereas the enantiomers show different affinities for α1-adrenoceptor subtypes. nih.govncats.io

Table 1: Binding Affinity (Ki) of Niguldipine Enantiomers for L-type Calcium Channel Receptors

| Enantiomer | Tissue | Ki Value (pmol/L) | Citation |

| (+)-Niguldipine | Heart | 45 | nih.govresearchgate.net |

| (+)-Niguldipine | Skeletal Muscle | 85 | nih.govresearchgate.net |

| (+)-Niguldipine | Brain | 140 | nih.govresearchgate.net |

| (-)-Niguldipine | General | ~40 times less potent than (+) form | nih.govresearchgate.net |

Table 2: Binding Affinity (Ki) of Niguldipine Enantiomers for α1-Adrenoceptors

| Enantiomer | Receptor Subtype | Tissue | Ki Value | Citation |

| (+)-Niguldipine | α1A (high-affinity) | Rat Brain Cortex | 52 pmol/L | nih.govncats.io |

| (+)-Niguldipine | α1B (low-affinity) | Rat Brain Cortex | 200-600 fold less affinity | nih.govncats.io |

| (+)-Niguldipine | α1B | Liver Cell Membranes | 78 nmol/L | nih.govncats.io |

| (-)-Niguldipine | α1A | Rat Brain Cortex | >40-fold less potent than (+) form | nih.gov |

| (-)-Niguldipine | α1B | Liver Cell Membranes | 58 nmol/L | nih.govncats.io |

Current Research Status and Utility as a Research Tool

This compound continues to be a valuable compound in academic research, largely due to its unique receptor interaction profile. Its most prominent use is as a pharmacological tool to dissect the roles of different receptor systems.

A key application is its use in discriminating between α1-adrenoceptor subtypes. nih.gov The high selectivity of (+)-niguldipine for the α1A-adrenoceptor makes it an invaluable probe for studying the specific functions of this receptor subtype in various physiological and pathological processes. nih.govncats.io

In neuroscience, niguldipine is employed to study the modulation of calcium and potassium currents in different cell types, including vascular smooth muscle cells and neurons. scbt.commedkoo.com Its ability to affect intracellular calcium concentrations has made it a tool in studies on cellular signaling. nih.gov Furthermore, research has explored its effects in models of cerebral vasospasm, where it was shown to increase cerebral blood flow. researchgate.net

Beyond cardiovascular and neuroscience research, niguldipine has been investigated in other areas. For example, its interaction with P-glycoprotein has led to studies on its potential to reverse multidrug resistance in cancer cells, a significant challenge in oncology. ncats.ioresearchgate.net The (-)-(R)-enantiomer, known as dexniguldipine (B47117), has shown selective antiproliferative activity in certain tumor models with significantly lower affinity for calcium channels, allowing for the separation of its cytotoxic effects from its cardiovascular effects. ncats.io These diverse applications underscore niguldipine's ongoing utility as a versatile and powerful research tool for exploring complex biological systems.

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOSUIMBPQVOEU-WAQYZQTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274007 | |

| Record name | (S)-Niguldipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113145-69-0 | |

| Record name | Niguldipine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113145690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Niguldipine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIGULDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G8C7QS9SR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Insights and Molecular Pharmacology of Niguldipine Hydrochloride

Voltage-Gated Calcium Channel Modulation

Niguldipine's interaction with voltage-gated calcium channels is a cornerstone of its pharmacological activity, demonstrating differential affinity and effects on L-type and T-type channels. smolecule.com

L-Type Calcium Channel Antagonism: Investigating High-Affinity Binding and Functional Inhibition

Niguldipine (B22589) is a potent antagonist of L-type calcium channels. drugbank.comcaymanchem.com The (+)-enantiomer of niguldipine, in particular, binds with very high affinity to the 1,4-dihydropyridine (B1200194) (DHP) receptor on L-type Ca2+ channels. nih.gov 'True' Ki values, determined at extrapolated 'zero' membrane protein concentrations to account for the compound's hydrophobicity, highlight this high affinity. nih.govnih.gov For (+)-niguldipine, these values are 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain in guinea-pig membranes. nih.gov The (-)-enantiomer is approximately 40 times less potent. nih.gov Functionally, this high-affinity binding translates to the inhibition of L-type Ca2+ currents, which has been observed in various cell types, including vascular smooth muscle cells. nih.govnih.gov At concentrations greater than 0.1 microM, niguldipine reduces L-type Ca-currents, with a complete block at 1 microM and 50% block at 0.4 microM. nih.govnih.gov However, at lower nominal concentrations (50 to 200 nM), a "Ca-agonistic effect" or facilitation of the calcium current (ICa) has been reported. nih.govnih.gov

Binding Affinities of (+)-Niguldipine for L-Type Calcium Channels

| Tissue | Ki Value (pmol/l) |

|---|---|

| Heart (guinea-pig) | 45 |

| Skeletal Muscle (guinea-pig) | 85 |

| Brain (guinea-pig) | 140 |

Data sourced from Boer et al. (1989). nih.gov

T-Type Calcium Channel Modulation: Characterization of Lower Potency Effects

In addition to its potent effects on L-type channels, niguldipine also modulates T-type calcium channels, albeit with lower potency. smolecule.comcaymanchem.com Studies have shown that niguldipine can inhibit T-type Ca2+ currents in atrial myocytes. medkoo.com The IC50 value for the inhibition of T-type Ca2+ channels by niguldipine is reported to be 0.9 µM. caymanchem.com Research on recombinant human Cav3.2 T-type channels confirmed that niguldipine is a potent blocker, with the (+)-(S)-enantiomer being approximately 4-fold more potent than the (-)-(R)-enantiomer. nih.gov Despite this, the compound shows little selectivity between L-type and T-type currents, blocking both to a similar extent. nih.gov This contrasts with its high affinity for L-type channels, indicating a distinct interaction with T-type channels. nih.govnih.gov

Adrenergic Receptor Antagonism

Niguldipine also functions as an antagonist at adrenergic receptors, with a notable selectivity for the alpha-1A subtype. drugbank.comwikipedia.orgdrugbank.com

Alpha-1 Adrenergic Receptor Interactions: Focus on Alpha-1A and Alpha-1B Subtype Selectivity

Niguldipine demonstrates significant and selective antagonism of alpha-1A adrenergic receptors. scbt.comguidetopharmacology.orgamegroups.cn The (+)-enantiomer, in particular, is a highly selective antagonist for the alpha-1A-adrenoceptor. ncats.io This selectivity allows it to be used as a tool to discriminate between alpha-1A and alpha-1B adrenoceptors. ncats.io Studies on rat brain cortex membranes revealed a high-affinity binding site for (+)-niguldipine, identified as the 'alpha 1A' subtype, and a low-affinity site, the 'alpha 1B' subtype. nih.gov The affinity for the alpha-1B subtype is 200- to 600-fold less than for the alpha-1A subtype. nih.gov In contrast, the (-)-enantiomer is over 40-fold less potent at alpha-1A sites but is nearly equipotent to the (+)-enantiomer at alpha-1B sites. nih.gov This pronounced subtype selectivity of (+)-niguldipine makes it a valuable research tool. nih.govresearchgate.net

Ligand Binding Studies and Receptor Affinity Characterization

Ligand binding studies have been crucial in quantifying the affinity of niguldipine for adrenergic receptors. In competition experiments with [3H]prazosin in rat brain cortex membranes, the high-affinity component, corresponding to the alpha-1A subtype, exhibited a Ki value of 52 pmol/l for (+)-niguldipine. nih.govresearchgate.net For the low-affinity site (alpha-1B), the Ki was significantly higher, indicating much weaker binding. nih.gov In contrast, both (+)-niguldipine and (-)-niguldipine bind to the alpha-1 adrenoceptors ('alpha 1B') in liver cell membranes with similar, but much lower, affinity (Ki values of 78 nmol/l and 58 nmol/l, respectively). nih.gov The Ki value for the racemic mixture of niguldipine at the α1A-adrenoceptor is reported as 0.16 nM. caymanchem.com

Binding Affinities of Niguldipine Enantiomers for Alpha-1 Adrenergic Receptor Subtypes

| Compound | Receptor Subtype | Tissue | Ki Value |

|---|---|---|---|

| (+)-Niguldipine | Alpha-1A | Rat Brain Cortex | 52 pmol/l |

| (+)-Niguldipine | Alpha-1B | Rat Brain Cortex | 200-600 fold less affinity than Alpha-1A |

| (+)-Niguldipine | Alpha-1B | Liver Cells | 78 nmol/l |

| (-)-Niguldipine | Alpha-1A | Rat Brain Cortex | >40-fold less potent than (+)-enantiomer |

| (-)-Niguldipine | Alpha-1B | Liver Cells | 58 nmol/l |

Data compiled from Boer et al. (1989). nih.gov

Interactions with Other Ion Channels

Modulation of Potassium Channels: Exploration of Ca2+-Activated Potassium Channel Opening

Niguldipine, a dihydropyridine (B1217469) derivative, demonstrates a significant modulatory effect on potassium currents, particularly Ca2+-activated potassium channels (KCa). nih.gov In vascular smooth muscle cells isolated from the portal vein and pial vessels of cows, niguldipine was found to increase outward potassium currents (IK). nih.govnih.gov This effect was observed at nominal concentrations greater than 10 nM. nih.gov The facilitation of IK by niguldipine reached its maximum of approximately 400% at a concentration of 1 µM, with half-maximal facilitation occurring at a nominal concentration of 20 nM. nih.gov The reversal potential of these extra outward currents was -85 mV, which is suggestive of an increased potassium conductance. nih.gov

The activation of KCa channels is dependent on intracellular calcium concentration and membrane potential. sigmaaldrich.com There are several subtypes of KCa channels, including large-conductance (BK), intermediate-conductance (IK), and small-conductance (SK) channels, each with distinct physiological roles and pharmacological properties. sigmaaldrich.com While niguldipine's primary action is often associated with L-type calcium channel blockade, its influence on potassium channels represents a crucial aspect of its pharmacological profile. nih.govmedchemexpress.eunih.gov The enhancement of potassium efflux through KCa channels can lead to hyperpolarization of the cell membrane, which in turn can counteract depolarizing stimuli and promote vasodilation.

The table below summarizes the effect of Niguldipine on potassium currents in vascular smooth muscle cells.

| Concentration of Niguldipine | Effect on Potassium Currents (IK) |

| > 10 nM | Increased outward currents nih.gov |

| 20 nM | Half-maximal facilitation nih.gov |

| 1 µM | Maximal facilitation (~400%) nih.gov |

Influence on Vascular Smooth Muscle Cell Ion Currents

The pharmacological actions of niguldipine on vascular smooth muscle cells extend beyond its effects on potassium channels, most notably involving the modulation of calcium currents (ICa). nih.govnih.gov In studies using voltage-clamped vascular smooth muscle cells, niguldipine exhibited a dual effect on L-type calcium channels. nih.gov At nominal concentrations greater than 0.1 µM, it acted as a blocker of ICa, with a complete block observed at 1 µM and a 50% block at 0.4 µM. nih.gov Conversely, at lower nominal concentrations, specifically between 50 and 200 nM, niguldipine facilitated ICa, an effect described as "Ca-agonistic". nih.gov

The following table details the concentration-dependent effects of Niguldipine on L-type calcium currents in vascular smooth muscle cells.

| Concentration of Niguldipine | Effect on L-type Calcium Currents (ICa) |

| 50 - 200 nM | Facilitation ('Ca-agonistic effect') nih.gov |

| 0.4 µM | 50% block nih.gov |

| > 0.1 µM | Reduction nih.gov |

| 1 µM | Complete block nih.gov |

Autophagy Induction Mechanisms

Recent research has identified niguldipine as an inducer of autophagy, a fundamental cellular process for the degradation and recycling of cellular components, including misfolded proteins and damaged organelles. frontiersin.orggoogle.com Niguldipine was identified in a chemical screen for compounds that induce autophagy, a process that initiates with the formation of a double-membraned vesicle called a phagophore, which engulfs cytoplasmic cargo to form an autophagosome. frontiersin.org The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. frontiersin.org

Niguldipine, along with other calcium channel antagonists like nicardipine (B1678738) and amiodarone, was found to induce autophagy independently of the mTOR pathway, a central regulator of cell growth and autophagy. frontiersin.org The proposed mechanism for these Ca2+ channel antagonists involves the lowering of intracellular calcium levels. frontiersin.org This finding suggests a novel therapeutic potential for niguldipine in diseases associated with the accumulation of misfolded proteins, such as neurodegenerative disorders. google.comgoogle.com By promoting the clearance of these protein aggregates, autophagy-inducing compounds like niguldipine may offer a protective strategy. google.comgoogle.com

It is important to note that while the induction of autophagy by niguldipine has been established, the precise molecular pathways downstream of intracellular calcium modulation are still under investigation. nih.gov

Pharmacological Activities and Biological Effects of Niguldipine Hydrochloride

Cardiovascular System Research

Research into niguldipine (B22589) hydrochloride has extensively focused on its impact on the cardiovascular system, revealing its potent vasodilatory and antihypertensive properties without significant cardiodepressant effects.

Vasodilatory Mechanisms and Vascular Tone Regulation

Niguldipine hydrochloride's primary mechanism of action involves the modulation of ion channels in vascular smooth muscle cells, leading to vasodilation and regulation of vascular tone. As a dihydropyridine (B1217469), it is recognized as a calcium channel blocker. drugbank.com

Studies on isolated vascular smooth muscle cells from bovine pial vessels and portal vein have elucidated a dual mechanism. Niguldipine blocks L-type voltage-operated calcium currents (ICa), with a 50% block observed at a nominal concentration of 0.4 μM and a complete block at 1 μM. nih.gov However, a significant contribution to its vasodilatory effect comes from its action on potassium channels. Research has shown that niguldipine increases outward potassium currents (IK) at nominal concentrations greater than 10 nM. nih.gov The maximal facilitation of these potassium currents was approximately 400% at a concentration of 1 μM. nih.gov It is suggested that the effects on potassium currents may be the dominant mechanism for vasodilation due to its greater sensitivity. nih.gov

| Ion Current | Effect | Effective Concentration | Reference |

|---|---|---|---|

| L-type Calcium Current (ICa) | 50% Blockade | 0.4 μM (nominal) | nih.gov |

| L-type Calcium Current (ICa) | Complete Blockade | 1 μM (nominal) | nih.gov |

| Potassium Current (IK) | Increased Outward Current | >10 nM (nominal) | nih.gov |

| Potassium Current (IK) | Half-maximal Facilitation | 20 nM (nominal) | nih.gov |

| Potassium Current (IK) | Maximal Facilitation (~400%) | 1 μM (nominal) | nih.gov |

Antihypertensive Efficacy in Experimental Models

The vasodilatory action of this compound translates into significant antihypertensive effects, as demonstrated in various animal models.

In studies involving chronically instrumented normotensive dogs, a single oral dose of 0.3 mg/kg of niguldipine resulted in a marked and long-lasting decrease in blood pressure that was sustained for over six hours. nih.gov

Its efficacy has also been confirmed in hypertensive models. In renal hypertensive dogs, long-term treatment with 0.3 mg/kg administered orally twice a day led to a marked and persistent reduction in blood pressure over a 12-day period. nih.gov Notably, the blood pressure reduction persisted for more than 14 days after the treatment period concluded. nih.gov The hypotensive effect of the drug was observed to be more pronounced in hypertensive animals compared to normotensive ones. nih.gov Investigations in conscious renal-hypertensive dogs (one-kidney Grollman type) using a similar compound, niludipine, also showed a prompt and significant fall in blood pressure. nih.gov

| Experimental Model | Dosage | Observation | Reference |

|---|---|---|---|

| Normotensive Dogs | 0.3 mg/kg p.o. (single dose) | Marked decrease in blood pressure lasting >6 hours. | nih.gov |

| Renal Hypertensive Dogs | 0.3 mg/kg p.o. (twice daily for 12 days) | Marked and persistent decrease in blood pressure. | nih.gov |

| Renal Hypertensive Dogs (Post-Treatment) | N/A | Blood pressure reduction persisted for >14 days. | nih.gov |

Cardiac Function Assessment: Lack of Significant Depression in Research Paradigms

A critical aspect of cardiovascular research is the assessment of a drug's effect on cardiac function. Studies on this compound indicate a lack of significant cardiac depression. In experiments with normotensive dogs, the marked decrease in blood pressure was not accompanied by any signs of cardiac depression, as measured by left ventricular positive dP/dtmax (an indicator of contractility) and sonomicrometrically evaluated subendocardial systolic shortening. nih.gov

Further research in anesthetized open-chest dogs confirmed these findings. While niguldipine induced a dose-dependent decrease in arterial blood pressure, it did not show any major drug effect on myocardial metabolism, based on the balances of metabolic substrates like oxygen, glucose, lactate, and free fatty acids. nih.gov

Neuropharmacological Investigations

The role of calcium channels in the central nervous system has prompted investigations into the neuropharmacological potential of calcium channel blockers like this compound.

Neuroprotective Potentials: Studies in Calcium Overload Conditions

While direct studies on niguldipine's neuroprotective effects in calcium overload conditions are limited, its mechanism of action and binding affinity in brain tissue suggest a potential role. Calcium antagonists are known to be potentially neuroprotective by preventing the cellular calcium overload associated with ischemic events. nih.gov Other dihydropyridines, such as nimodipine (B1678889), have demonstrated neuroprotective effects against glutamate-induced toxicity in animal models, a process linked to calcium influx. mdpi.com

Binding studies have shown that (+)-niguldipine binds with very high affinity to 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels in the brain. nih.gov The determined true Ki value for the 1,4-DHP receptor in the guinea-pig brain was 140 pmol/l. nih.gov This high-affinity binding to a key channel involved in neuronal calcium influx provides a strong rationale for its potential neuroprotective capabilities under conditions of calcium overload.

Impact on Cerebral Blood Flow: Research in Vasospasm Models

The impact of this compound on cerebral blood flow, particularly in models of vasospasm, is an area of significant interest, largely informed by research on other calcium channel blockers. Cerebral vasospasm, a narrowing of cerebral arteries often following subarachnoid hemorrhage, can lead to ischemic brain damage. nih.gov Drugs like nimodipine and nicardipine (B1678738) have been studied for their ability to alleviate vasospasm and improve cerebral blood flow. nih.govfrontiersin.org

Direct evidence for niguldipine's action on cerebral vasculature comes from in vitro studies. Experiments using vascular smooth muscle cells isolated from bovine pial vessels (small arteries on the surface of the brain) have shown that niguldipine modulates their ionic membrane currents. nih.gov This finding demonstrates that niguldipine can directly affect the cellular mechanisms controlling the tone of cerebral blood vessels. Given its potent vasodilatory properties and its demonstrated action on pial vessel cells, it is plausible that niguldipine could positively impact cerebral blood flow and counteract vasospasm, though further in vivo research in specific vasospasm models is needed to confirm this effect.

Anticonvulsant Activity and Interactions with Antiepileptic Agents

This compound has demonstrated variable anticonvulsant activity in preclinical studies. Its effectiveness appears to be dose-dependent. In mouse models, lower doses of niguldipine (up to 2.5 mg/kg) did not affect the electroconvulsive threshold; however, a higher dose of 5 mg/kg was shown to significantly raise it, indicating some level of anticonvulsive action at that concentration.

Despite this intrinsic activity, the use of niguldipine in combination with conventional antiepileptic drugs presents a complex interaction profile. Research has shown that niguldipine can impair the protective efficacy of certain antiepileptic agents. Specifically, at doses of 2.5-5 mg/kg, niguldipine was found to weaken the anticonvulsant effects of carbamazepine (B1668303) and phenobarbital. This negative interaction was observed in studies of maximal electroshock-induced seizures in mice and amygdala-kindled seizures in rats. Notably, this impairment does not appear to stem from a pharmacokinetic interaction, as niguldipine did not alter the free plasma levels of carbamazepine or phenobarbital.

Conversely, niguldipine did not have any observable effect on the anticonvulsive efficacy of diphenylhydantoin and valproate. These findings suggest that the interactions are specific and may not be related to the blockade of voltage-dependent calcium channels. Given these complex and sometimes detrimental interactions, the potential application of niguldipine in clinical epilepsy is considered questionable.

| Antiepileptic Agent | Interaction with this compound (2.5-5 mg/kg) | Outcome |

| Carbamazepine | Negative | Impaired protective action |

| Phenobarbital | Negative | Impaired protective action |

| Diphenylhydantoin | Neutral | No observed effect on efficacy |

| Valproate | Neutral | No observed effect on efficacy |

Research in Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms behind MDR is the overexpression of the P-glycoprotein (P-gp) transporter. P-gp is an ATP-dependent efflux pump that actively removes cytotoxic drugs from cancer cells, preventing them from reaching their intracellular targets at effective concentrations. This process reduces the efficacy of chemotherapy and is a major cause of treatment failure.

P-glycoprotein Modulation and Overcoming Drug Resistance

This compound has been investigated for its potential to overcome MDR by modulating the function of P-glycoprotein. As a P-gp modulator, it can inhibit the efflux pump, thereby increasing the intracellular accumulation and cytotoxicity of chemotherapeutic agents in resistant cancer cells.

Studies utilizing dexniguldipine (B47117) hydrochloride, an isomer of niguldipine, have demonstrated significant chemosensitizing capabilities. In vitro experiments showed that co-incubation with dexniguldipine could increase the cytotoxicity of the anticancer drug epidoxorubicin by approximately 15-fold in a multidrug-resistant rat colon carcinoma cell line. This indicates a potent ability to reverse P-gp-mediated resistance at the cellular level. In vivo studies have also confirmed that while dexniguldipine alone has no antitumor effects, it consistently potentiates the tumor-growth-inhibiting effect of epidoxorubicin in solid MDR tumor models.

Experimental Models for Chemosensitization

The potential of this compound as an MDR modulator has been assessed in various experimental models, both in vitro and in vivo. These models are crucial for evaluating its ability to sensitize resistant cancer cells to chemotherapy.

One key in vivo model used is the CC531 rat colon carcinoma, which is an intrinsically multidrug-resistant solid tumor. In this model, tumors are grown under the renal capsule, and the efficacy of combination therapy (e.g., epidoxorubicin with dexniguldipine) is evaluated by measuring tumor growth inhibition.

For in vitro assessments, multidrug-resistant human cancer cell lines are commonly used. An example is the MCF-7/adr human breast cancer cell line, which overexpresses P-glycoprotein. In studies with these cells, niguldipine has been used as a positive control to evaluate the ability of various compounds to reverse resistance to drugs like daunomycin. The effectiveness is typically measured by determining the reduction in the IC50 value (the concentration of a drug that inhibits cell growth by 50%) of the chemotherapeutic agent in the presence of the modulator.

| Model Type | Model Name | Application | Key Findings |

| In Vivo | CC531 Rat Colon Carcinoma | Assess chemosensitizing effect on solid tumors | Dexniguldipine potentiated the tumor-inhibiting effect of epidoxorubicin. |

| In Vitro | MCF-7/adr Human Breast Cancer Cells | Evaluate reversal of P-gp mediated resistance | Niguldipine served as a positive control for reversing daunomycin resistance. |

| In Vitro | CC531 Rat Colon Carcinoma Cells | Determine increase in cytotoxicity | Dexniguldipine increased epidoxorubicin's cytotoxicity by ~15-fold. |

Based on the available research, there is no specific information linking this compound to autophagy modulation. Therefore, sections 3.4.1 and 3.4.2 could not be addressed.

Other Investigational Biological Activities (e.g., Antineoplastic)

Beyond its primary classification as a calcium channel blocker, this compound and its derivatives have been the subject of investigation for their potential antineoplastic activities. medchemexpress.comnih.gov Research has particularly focused on its ability to counteract multidrug resistance (MDR) in cancer cells, a significant hurdle in chemotherapy. nih.govnih.govnih.gov Additionally, studies have explored its direct antiproliferative effects and its influence on various cellular processes integral to cancer progression. nih.govnih.gov

A key area of investigation is the compound's capacity to inhibit P-glycoprotein (P-gp), a membrane transporter that actively pumps chemotherapy drugs out of cancer cells, thereby conferring resistance. medchemexpress.comnih.gov Niguldipine has been shown to interfere with this efflux mechanism, leading to increased intracellular accumulation of antineoplastic agents in resistant cells. nih.govnih.gov

Studies comparing Niguldipine and its related compounds to the well-known MDR modulator Verapamil (B1683045) have demonstrated their significant potency. For instance, the dihydropyridine derivative B859-35, which is structurally related to Niguldipine, was found to be at least ten times more potent than racemic verapamil in reversing multidrug resistance. nih.govnih.gov

In multidrug-resistant human HeLa KB-8-5 cells, the addition of 1 µM Niguldipine to 10 nM Adriamycin (a chemotherapy drug) markedly enhanced the reduction in cell growth. nih.govnih.gov While Adriamycin alone only reduced cell growth to 85% of untreated controls, the combination with Niguldipine reduced cell proliferation to 23%. nih.govnih.gov This sensitizing effect highlights the potential of Niguldipine to restore the efficacy of conventional chemotherapy drugs in resistant tumors.

| Treatment (Concentration) | Cell Growth (% of Untreated Control) |

|---|---|

| Adriamycin (10 nM) | 85% |

| Adriamycin (10 nM) + Niguldipine (1 µM) | 23% |

| Adriamycin (10 nM) + B859-35 (1 µM) | 12% |

| Adriamycin (10 nM) + Verapamil (1 µM) | 63% |

Further research using the dexthis compound (DNIG) enantiomer has shed light on its cellular mechanisms. nih.gov In Friend erythroleukemia cells (FELC), DNIG demonstrated a potent ability to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell proliferation and differentiation. nih.gov Treatment with 2.5 µM DNIG resulted in a significant decrease in the proliferation rate of these cells and led to a marked increase in the percentage of cells in the S phase of the cell cycle, indicating an interruption of cell division. nih.gov

Moreover, DNIG was shown to decrease the levels of P-glycoprotein and reduce the phosphorylation of specific nuclear proteins in FELC, further supporting its role as an MDR-reversing agent and a modulator of cellular signaling pathways. nih.gov

Investigations into glioma-initiating cells (GICs), which are implicated in the recurrence of aggressive glioblastomas, found that Niguldipine could induce cell death. researchgate.net This effect was linked to its ability to inhibit T-type voltage-gated Ca²⁺ (VGCC) channels, which are considered crucial for maintaining GIC viability. researchgate.net

The chemosensitizing potential of dexniguldipine has also been observed in solid tumor models. In a study on the intrinsically multidrug-resistant rat colon carcinoma CC531, dexniguldipine significantly potentiated the tumor-growth-inhibiting effect of epidoxorubicin in vivo. nih.gov In vitro, it increased the cytotoxicity of epidoxorubicin by approximately 15-fold. nih.gov

| Compound | Cancer Model | Key Findings |

|---|---|---|

| Niguldipine | Multidrug-resistant human HeLa KB-8-5 cells | Enhanced Adriamycin-induced growth reduction from 85% to 23% of control. nih.govnih.gov |

| Dexthis compound (DNIG) | Friend erythroleukemia cells (FELC) | Decreased proliferation, caused S-phase cell cycle arrest, reduced P-glycoprotein levels, and inhibited protein kinase C. nih.gov |

| Niguldipine | Glioma-initiating cells (GIC) | Induced cell death, potentially through inhibition of T-type voltage-gated Ca²⁺ channels. researchgate.net |

| Dexniguldipine | Rat colon carcinoma CC531 | Increased cytotoxicity of epidoxorubicin 15-fold in vitro and potentiated its anti-tumor effect in vivo. nih.gov |

These findings collectively underscore the investigational promise of this compound and its related compounds as antineoplastic agents, particularly in the context of overcoming multidrug resistance. nih.gov Their ability to inhibit P-glycoprotein, modulate protein kinase C activity, and induce cell cycle arrest provides a multifaceted approach to inhibiting cancer cell growth and survival. medchemexpress.comnih.gov

Stereochemistry and Enantiomeric Pharmacology of Niguldipine Hydrochloride

Stereoselective Binding to Calcium Channels and Adrenoceptors

Research has demonstrated that the enantiomers of niguldipine (B22589) exhibit significant stereoselectivity in their binding to L-type calcium channels and α1-adrenoceptors. The (+)-enantiomer of niguldipine binds with exceptionally high affinity to 1,4-dihydropyridine (B1200194) (DHP) receptors on L-type calcium channels in various tissues. nih.gov In contrast, (-)-niguldipine shows a markedly lower potency for these calcium channel receptors. nih.gov

Similarly, the binding of niguldipine enantiomers to α-adrenoceptors is also stereoselective, particularly for different subtypes. The (+)-enantiomer displays a high affinity for the α1A-adrenoceptor subtype. nih.govnih.gov In contrast, both the (+) and (-) enantiomers bind with comparable, albeit lower, affinity to the α1B-adrenoceptor subtype found in tissues like the liver. nih.gov This differential binding highlights that the stereochemical configuration of niguldipine is a critical determinant of its interaction with both calcium channels and adrenoceptor subtypes.

| Enantiomer | Tissue | Ki Value (pmol/L) |

|---|---|---|

| (+)-Niguldipine | Skeletal Muscle | 85 |

| (+)-Niguldipine | Brain | 140 |

| (+)-Niguldipine | Heart | 45 |

| Enantiomer | Receptor Subtype | Tissue | Ki Value |

|---|---|---|---|

| (+)-Niguldipine | α1A | Rat Brain Cortex | 52 pmol/L |

| (+)-Niguldipine | α1B (low affinity) | Rat Brain Cortex | 200-600 fold less than α1A |

| (-)-Niguldipine | α1A | Rat Brain Cortex | >40-fold less potent than (+) |

| (+)-Niguldipine | α1B | Liver Cells | 78 nmol/L |

| (-)-Niguldipine | α1B | Liver Cells | 58 nmol/L |

Enantiomeric Differences in Receptor Potency and Selectivity

The stereoselective binding of niguldipine's enantiomers directly translates to significant differences in their pharmacological potency and receptor selectivity. The (+)-enantiomer is substantially more potent as a calcium channel blocker. Studies have quantified this difference, showing that (-)-niguldipine is approximately 40 times less potent in binding to the 1,4-DHP receptor of L-type calcium channels compared to its positive counterpart. nih.gov

Regarding adrenoceptors, the selectivity is particularly pronounced for the α1A subtype. (+)-Niguldipine is not only potent but also highly selective for the α1A-adrenoceptor over the α1B subtype. nih.gov In stark contrast, (-)-niguldipine is over 40 times less potent at α1A-adrenoceptor sites. nih.gov Interestingly, this pronounced stereoselectivity is not observed at α1B-adrenoceptors, where both (+)- and (-)-niguldipine exhibit nearly equal affinity. nih.gov This makes (+)-niguldipine a highly selective agent for discriminating between α1A and α1B-adrenoceptor subtypes. nih.govresearchgate.net The action of niguldipine is stereospecific, with the (+)-enantiomer being more potent than the (-)-enantiomer in blocking both T- and L-type calcium currents. researchgate.net

| Target Receptor | Potency of (+)-Niguldipine vs. (-)-Niguldipine |

|---|---|

| L-type Ca²⁺ Channel (1,4-DHP Receptor) | (+)-enantiomer is ~40 times more potent |

| α1A-Adrenoceptor | (+)-enantiomer is >40 times more potent |

| α1B-Adrenoceptor | Enantiomers are nearly equipotent |

Influence of Stereoisomerism on P-glycoprotein Modulation

P-glycoprotein (P-gp) is a membrane transporter involved in the efflux of various xenobiotics from cells, contributing to phenomena such as multidrug resistance (MDR) in cancer. Unlike its effects on calcium channels and adrenoceptors, the modulation of P-gp by niguldipine does not appear to be highly stereoselective.

Research indicates that both enantiomers of niguldipine are effective in inhibiting the drug transport function of P-glycoprotein. researchgate.net One study highlighted that while (-)-niguldipine has a 45-fold lower affinity for calcium channel binding sites compared to (+)-niguldipine, it is equally potent in inhibiting P-gp-mediated drug transport and reversing drug resistance. researchgate.net This separation of P-gp modulation from calcium channel antagonism suggests that the structural requirements for interacting with P-gp are distinct from those for binding to L-type calcium channels. The finding that (-)-niguldipine retains potent P-gp inhibitory activity despite its weak calcium channel blocking effects makes it an interesting candidate for therapeutic strategies aimed at overcoming multidrug resistance. researchgate.net

Pharmacokinetics and Metabolism Research of Niguldipine Hydrochloride

Absorption and Bioavailability Studies in Preclinical Models

Studies on nilvadipine (B1678883), a structurally similar dihydropyridine (B1217469) calcium antagonist, have been conducted in rats and dogs. Following oral administration, nilvadipine was observed to be rapidly and almost completely absorbed in both species. However, it exhibited low oral bioavailability due to extensive first-pass metabolism. In rats, the oral bioavailability was reported to be 4.3%, while in dogs, it was considerably higher at 37.0% nih.gov. Another dihydropyridine, nicardipine (B1678738), also demonstrated low systemic availability after oral administration in rats, dogs, and monkeys, despite excellent absorption, which is indicative of a significant first-pass effect nih.gov.

The bioavailability of nilvadipine in male rats was found to be particularly low, in the range of 3-4% nih.gov. In rabbits, the bioavailability was also low at 2% nih.gov. These findings in multiple preclinical species suggest that niguldipine (B22589) hydrochloride, as a member of the dihydropyridine class, is likely to be well-absorbed from the gastrointestinal tract but may undergo substantial first-pass metabolism, leading to low oral bioavailability. Clinical studies on dexniguldipine (B47117) hydrochloride, an enantiomer of niguldipine, support this, showing a low absolute bioavailability of 3-5% in humans nih.gov.

| Compound | Preclinical Model | Oral Bioavailability (%) | Key Findings |

| Nilvadipine | Rat | 4.3 | Rapid and almost complete absorption with extensive first-pass metabolism. nih.gov |

| Nilvadipine | Dog | 37.0 | Higher bioavailability compared to rats, but still indicative of first-pass effect. nih.gov |

| Nilvadipine | Male Rat | 3-4 | Confirms low bioavailability in this species. nih.gov |

| Nilvadipine | Rabbit | 2 | Demonstrates low bioavailability in another preclinical model. nih.gov |

| Nicardipine | Rat, Dog, Monkey | Low | Marked first-pass effect despite excellent absorption. nih.gov |

Distribution Profile and Tissue Affinity

Niguldipine exhibits a distinct distribution profile, characterized by its high affinity for specific receptors in various tissues. This affinity is influenced by the compound's lipophilicity, which results in its potency being highly dependent on tissue concentration.

Research has shown that the (+)-enantiomer of niguldipine binds with very high affinity to L-type Ca2+ channels. In studies using guinea pig membranes, the true dissociation constant (Ki) values for (+)-niguldipine were determined to be 45 pmol/l for the heart, 85 pmol/l for skeletal muscle, and 140 pmol/l for the brain.

In addition to its affinity for calcium channels, (+)-niguldipine also binds to a subtype of alpha 1-adrenoceptors. In rat brain cortex membranes, the high-affinity component ('alpha 1A') had a Ki value of 52 pmol/l. The low-affinity site ('alpha 1B') showed a 200- to 600-fold lower affinity. In liver cell membranes, which are enriched with the 'alpha 1B' subtype, (+)-niguldipine and (-)-niguldipine bound with approximately equal affinity, with Ki values of 78 nmol/l and 58 nmol/l, respectively.

The high volume of distribution at steady-state observed for the analogous compound nilvadipine (greater than 4 L/kg in all species tested) further suggests that dihydropyridines, including likely niguldipine, are extensively distributed into tissues nih.gov.

| Compound | Tissue/Receptor | Preclinical Model | Affinity (Ki) |

| (+)-Niguldipine | L-type Ca2+ Channel (Heart) | Guinea Pig | 45 pmol/l |

| (+)-Niguldipine | L-type Ca2+ Channel (Skeletal Muscle) | Guinea Pig | 85 pmol/l |

| (+)-Niguldipine | L-type Ca2+ Channel (Brain) | Guinea Pig | 140 pmol/l |

| (+)-Niguldipine | alpha 1A-adrenoceptor (Brain Cortex) | Rat | 52 pmol/l |

| (+)-Niguldipine | alpha 1B-adrenoceptor (Liver) | Guinea Pig | 78 nmol/l |

| (-)-Niguldipine | alpha 1B-adrenoceptor (Liver) | Guinea Pig | 58 nmol/l |

Metabolic Pathways and Enzyme Interactions (e.g., Cytochrome P450, BCRP)

The metabolism of niguldipine hydrochloride is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system, a characteristic of the 1,4-dihydropyridine (B1200194) class of compounds. The oxidation of the 1,4-dihydropyridine ring to its pyridine (B92270) derivative is a main metabolic pathway for this class, and this reaction is predominantly catalyzed by the CYP3A4 isoform nih.gov.

While specific metabolic pathway studies for niguldipine in preclinical models were not identified in the reviewed literature, research on other dihydropyridines provides strong evidence for its interaction with CYP enzymes. A study investigating the inhibitory effects of 13 different 1,4-dihydropyridine calcium antagonists on human CYP isoforms found that these compounds can inhibit a range of CYPs, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6, in addition to CYP3A4 nih.gov. For example, nifedipine, nisoldipine, and aranidipine (B1665160) were found to be competitive inhibitors of CYP1A2 activity nih.gov. Another study on nilvadipine demonstrated competitive inhibition of CYP1A2, CYP2A6, CYP2C8/9, CYP2C19, and CYP3A4 in human hepatic microsomes nih.gov.

In rat liver microsomes, several calcium antagonists, including nifedipine, have been shown to inhibit CYP-dependent N-demethylation of aminopyrine, indicating a direct interaction with the P450 system nih.gov. These findings collectively suggest that this compound is likely metabolized by CYP3A4 and has the potential to inhibit various other CYP isoforms.

There is no available information in the reviewed literature regarding the interaction of this compound with the Breast Cancer Resistance Protein (BCRP) transporter.

Elimination Characteristics and Half-Life Determination

Preclinical data on the elimination and half-life of this compound are limited. However, studies on the related compound nilvadipine in various animal models offer valuable comparative data.

Following intravenous administration of nilvadipine (0.1 mg/kg), the terminal elimination half-life varied across species: 0.73 hours in mice, 1.2 hours in both male and female rats, 3.7 hours in rabbits, and 5.0 hours in dogs nih.gov. The systemic plasma clearance was highest in mice and decreased in the order of rats, rabbits, and dogs, and was approximately equal to the hepatic blood flow in each species, suggesting that the liver is the primary site of elimination nih.gov.

Excretion patterns for nilvadipine also show species-specific differences. In bile duct-cannulated rats, 75% of an intravenously administered radioactive dose was excreted in the bile, with only trace amounts of the unchanged drug, indicating extensive metabolism prior to biliary excretion nih.gov. In dogs, urinary excretion was the more dominant route, accounting for 56-61% of the radioactivity nih.gov.

For comparison, a clinical study on dexthis compound in humans reported a much longer terminal half-life of 22.4 hours after intravenous administration nih.gov. This highlights potential significant differences in elimination kinetics between preclinical species and humans.

| Compound | Preclinical Model | Route | Terminal Half-life (hours) | Primary Route of Excretion |

| Nilvadipine | Mouse | IV | 0.73 | Not Specified |

| Nilvadipine | Rat | IV | 1.2 | Bile (75% of dose) nih.gov |

| Nilvadipine | Rabbit | IV | 3.7 | Not Specified |

| Nilvadipine | Dog | IV | 5.0 | Urine (56-61% of dose) nih.gov |

| Dexniguldipine | Human | IV | 22.4 | Not Specified |

Impact of Serum Conditions on Modulator Potency in Drug Resistance Research

Niguldipine and its stereoisomers have been identified as potent modulators of P-glycoprotein (P-gp), an efflux pump associated with multidrug resistance (MDR) in cancer cells. However, the direct impact of serum conditions on the potency of this compound as an MDR modulator has not been explicitly detailed in the available preclinical research.

It is a fundamental principle in pharmacology that only the unbound fraction of a drug in plasma is available to interact with its target. Since niguldipine is a lipophilic compound, it is expected to exhibit some degree of plasma protein binding. The free fraction of the analogous compound nilvadipine in plasma was found to be low, ranging from 0.85% in dogs to 1.94% in mice, and was independent of plasma concentration over the range of 10-100 ng/ml nih.gov. The stereoselective disposition of nilvadipine was also influenced by plasma protein binding, with the free fraction of the more potent (+)-enantiomer in dog plasma being about half that of the (-)-enantiomer nih.gov. This suggests that plasma proteins can significantly influence the concentration of free drug available to act on P-gp.

While direct studies on niguldipine are lacking, research on another dihydropyridine calcium antagonist, amlodipine (B1666008), has shown that its modulatory effect on P-gp efflux activity is concentration-dependent. In a study using a Caco-2 cell monolayer, amlodipine demonstrated both stimulatory and inhibitory effects on the transmembrane efflux of the P-gp substrate doxorubicin (B1662922), depending on its concentration nih.gov. This concentration-dependent modulation implies that factors affecting the free concentration of the modulator at the cellular level, such as serum protein binding, would consequently impact its efficacy in reversing MDR. Therefore, it can be inferred that higher concentrations of serum proteins would likely reduce the free fraction of this compound, potentially diminishing its potency as a P-gp modulator in an in vitro setting. However, dedicated studies are required to quantify this effect for this compound.

Drug Interactions and Modulation of Cellular Transport by Niguldipine Hydrochloride

Pharmacodynamic and Pharmacokinetic Interaction Mechanisms

The drug interaction mechanisms of Niguldipine (B22589) hydrochloride are rooted in its effects on physiological pathways and its metabolic fate. Pharmacodynamically, its ability to block L-type and T-type calcium channels, as well as α1-adrenoceptors, can lead to additive or synergistic effects when co-administered with other drugs acting on the cardiovascular system, such as antihypertensives or antiarrhythmics. This can result in enhanced therapeutic outcomes or an increased risk of adverse events like hypotension and bradycardia.

Pharmacokinetically, Niguldipine hydrochloride is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme system. Consequently, its plasma concentration and clearance can be significantly altered by concomitant administration of CYP3A4 inhibitors or inducers. Strong inhibitors can lead to elevated levels of Niguldipine, potentially increasing its therapeutic and toxic effects, while inducers can decrease its systemic exposure and efficacy.

Effects on Co-Administered Agents: Investigating Altered Efficacy and Toxicity Profiles

The administration of this compound can modify the efficacy and toxicity of other drugs. A notable example is its interaction with certain antiepileptic drugs. Studies have indicated that Niguldipine can impair the protective action of carbamazepine (B1668303) and phenobarbital, potentially reducing their effectiveness in controlling seizures. This interaction does not appear to be pharmacokinetic in nature, as Niguldipine did not influence the free plasma levels of these antiepileptics, suggesting a pharmacodynamic interference at the level of neuronal excitability.

Conversely, in the context of cancer chemotherapy, this compound has been shown to enhance the cytotoxicity of certain antineoplastic agents. This is particularly evident in its ability to reverse multidrug resistance (MDR) to drugs like doxorubicin (B1662922) (Adriamycin). By inhibiting efflux pumps, Niguldipine increases the intracellular concentration of the chemotherapeutic agent in resistant cancer cells, thereby restoring their sensitivity to the drug and increasing its effective toxicity against the tumor.

| Co-administered Agent | Effect of this compound | Potential Clinical Outcome |

| Carbamazepine | Impaired protective action | Reduced anticonvulsant efficacy |

| Phenobarbital | Impaired protective action | Reduced anticonvulsant efficacy |

| Doxorubicin (Adriamycin) | Enhanced cytotoxicity in MDR cells | Increased antitumor efficacy |

Influence on Ion Channel Modulators and Adrenergic Agents

As a potent modulator of ion channels, this compound's interactions with other ion channel-acting drugs are of significant clinical interest. Electrophysiological studies have detailed its effects on both calcium and potassium channels in vascular smooth muscle cells.

Niguldipine reduces L-type calcium currents, with a 50% block observed at a nominal concentration of 0.4 μM. It also inhibits T-type calcium currents, with an IC50 of 0.18 μM. Furthermore, it facilitates potassium currents (IK), with half-maximal facilitation at a nominal concentration of 20 nM and maximal facilitation of about 400% at 1 μM. These actions can potentiate the effects of other calcium channel blockers and potassium channel modulators.

Its activity as an α1-adrenergic antagonist is also well-documented. (+)-Niguldipine binds with very high affinity to a subtype of α1-adrenoceptors, specifically the α1A subtype, with a Ki value of 52 pmol/l. This is significantly more potent than its affinity for the α1B subtype. This selective antagonism means that Niguldipine can significantly interact with adrenergic agents, potentially leading to additive hypotensive effects when combined with other alpha-blockers or sympatholytics.

| Ion Channel/Receptor | Effect of this compound | Concentration/Affinity |

| L-type Calcium Channel | Inhibition | 50% block at 0.4 μM |

| T-type Calcium Channel | Inhibition | IC50 of 0.18 μM |

| Potassium Channel | Facilitation | Half-maximal at 20 nM |

| α1A-Adrenoceptor | Antagonism | Ki of 52 pmol/l |

Modulation of Efflux Pumps (e.g., P-glycoprotein, BCRP) and Implications for Drug Transport

A critical aspect of this compound's interaction profile is its ability to modulate the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and potentially the Breast Cancer Resistance Protein (BCRP). These efflux pumps are key determinants of drug absorption, distribution, and elimination, and their overexpression is a major mechanism of multidrug resistance in cancer.

Niguldipine is a known inhibitor of P-glycoprotein. revportcardiol.org By binding to P-gp, it competitively inhibits the efflux of various chemotherapeutic drugs, thereby increasing their intracellular accumulation and reversing the MDR phenotype. Research has demonstrated that Niguldipine can significantly enhance the growth-inhibitory effects of Adriamycin in multidrug-resistant cancer cells. For instance, the addition of 1 μM Niguldipine to 10 nM Adriamycin increased the growth reduction of KB-8-5 cells from 15% (Adriamycin alone) to 77%. nih.gov This potency in reversing multidrug resistance is a key area of investigation for improving cancer treatment outcomes. nih.gov

While direct, extensive studies on the interaction between this compound and BCRP are less prevalent, the overlapping substrate and inhibitor specificities between P-gp and BCRP suggest a potential for interaction. The modulation of these efflux pumps by Niguldipine has significant implications for drug transport across biological barriers, including the blood-brain barrier and the gastrointestinal tract, which can affect the pharmacokinetics of a wide range of medications.

| Efflux Pump | Effect of this compound | Impact on Co-administered Substrates |

| P-glycoprotein (P-gp) | Inhibition | Increased intracellular concentration |

| Breast Cancer Resistance Protein (BCRP) | Potential Inhibition | Potential for increased intracellular concentration |

Advanced Research Methodologies and Analytical Techniques for Niguldipine Hydrochloride

In Vitro Experimental Models for Mechanistic Elucidation

In vitro models are indispensable for dissecting the molecular and cellular mechanisms of action of pharmacological compounds. These experimental systems, which occur outside of a living organism, offer a controlled environment to study specific biological processes without the complexities of systemic interactions. For Niguldipine (B22589) hydrochloride, in vitro models have been crucial in characterizing its dual antagonism of L-type calcium channels and α1-adrenoceptors.

Cell-based assays are fundamental for determining how a compound interacts with its molecular targets. These assays can range from quantifying the binding affinity of a drug to its receptor to measuring the subsequent functional changes within the cell.

Receptor Binding Assays

Radioligand binding assays are a primary method used to determine the affinity and selectivity of a compound for specific receptors. These experiments utilize a radiolabeled ligand that is known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound (in this case, Niguldipine), one can calculate the binding affinity, often expressed as the inhibition constant (Ki).

Studies on the enantiomers of Niguldipine have revealed high-affinity binding to both L-type Ca2+ channels and a subtype of α1-adrenoceptors. nih.gov In membranes prepared from guinea pig heart, brain, and skeletal muscle, (+)-Niguldipine demonstrated very high affinity for the 1,4-dihydropyridine (B1200194) (DHP) receptor of the L-type Ca2+ channel, with the (-)-enantiomer being approximately 40 times less potent. nih.gov

Simultaneously, (+)-Niguldipine shows a complex interaction with α1-adrenoceptors. In rat brain cortex membranes, its binding is best described by a two-site model, indicating high affinity for the α1A-adrenoceptor subtype and lower affinity for the α1B subtype. nih.gov The compound is noted for being one of the most selective ligands for discriminating between α1A and α1B adrenoceptors. nih.gov However, the high lipophilicity of (+)-Niguldipine can complicate binding analyses, as its potency is highly dependent on the concentration of tissue in the assay. nih.gov

Interactive Data Table: Binding Affinity (Ki) of Niguldipine Enantiomers

| Enantiomer | Receptor Target | Tissue Source (Species) | Binding Affinity (Ki) |

| (+)-Niguldipine | L-type Ca2+ Channel | Heart (Guinea Pig) | 45 pmol/L |

| (+)-Niguldipine | L-type Ca2+ Channel | Skeletal Muscle (Guinea Pig) | 85 pmol/L |

| (+)-Niguldipine | L-type Ca2+ Channel | Brain (Guinea Pig) | 140 pmol/L |

| (+)-Niguldipine | α1A-Adrenoceptor | Brain Cortex (Rat) | 52 pmol/L |

| (+)-Niguldipine | α1B-Adrenoceptor | Liver (Guinea Pig) | 78 nmol/L |

| (-)-Niguldipine | α1B-Adrenoceptor | Liver (Guinea Pig) | 58 nmol/L |

Data sourced from Boer et al., 1989. nih.gov

Functional Studies

Functional assays measure the physiological response of cells following compound administration. In isolated vascular smooth muscle cells from bovine pial vessels and portal vein, Niguldipine's effects on ion currents were analyzed using the whole-cell patch-clamp technique. nih.gov This research showed that Niguldipine blocks L-type Ca2+ currents (ICa) at concentrations above 0.1 µM, which is a typical calcium antagonist effect. nih.gov Concurrently, it significantly increases potassium currents (IK) at concentrations as low as 10 nM. nih.gov This dual action—reducing calcium influx and increasing potassium efflux—contributes to its vasodilatory properties. nih.gov

In another functional study using mouse thymocytes, Niguldipine was found to induce a concentration-dependent increase in the cytoplasmic free Ca2+ concentration, an effect that required the presence of extracellular calcium. nih.gov Interestingly, this study showed some stereospecificity, with the (-)-enantiomer being more effective than the (+)-enantiomer at provoking this calcium influx. nih.gov

Isolated tissue and organ bath preparations are a cornerstone of classical pharmacology, bridging the gap between molecular assays and in vivo studies. nih.govscireq.companlab.com This methodology involves suspending a piece of isolated tissue, such as a blood vessel ring or a strip of smooth muscle, in a chamber filled with a temperature-controlled, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution). nih.govpanlab.com

The tissue is connected to a force transducer, which measures changes in muscle tension (contraction or relaxation). nih.gov This setup allows for the construction of concentration-response curves to quantify a drug's effect on tissue contractility. Given Niguldipine's demonstrated mechanisms of action in isolated cells—namely calcium channel blockade and potassium channel activation—the expected outcome in an isolated tissue bath preparation, such as a rat aortic ring, would be a concentration-dependent relaxation of pre-contracted vascular smooth muscle. This makes the organ bath an essential tool for evaluating the compound's functional effect on a whole tissue level.

In Vivo Preclinical Models

In vivo models, primarily involving laboratory animals, are essential for understanding the systemic effects, efficacy, and physiological response to a drug candidate in a whole, living organism. These models are critical for preclinical research before any human trials can be considered.

Rodent models are widely used in cardiovascular and neurological research due to their physiological similarities to humans, short life cycles, and the availability of well-characterized disease strains. nih.gov

For cardiovascular research, the Spontaneously Hypertensive Rat (SHR) is a gold-standard model for studying essential hypertension. plos.org SHRs genetically develop high blood pressure at an early age, mimicking the progression of human hypertension and its effects on the heart and vasculature. plos.org A compound like Niguldipine, with its potent vasodilatory actions demonstrated in vitro, would typically be evaluated in the SHR model to determine its ability to lower blood pressure and mitigate hypertension-induced cardiac remodeling in vivo.

In neuroscience, Niguldipine's dual action on calcium channels and adrenergic receptors makes it a valuable tool for studying processes like neurovascular coupling and synaptic transmission. stressmarq.com Its ability to modulate intracellular calcium dynamics suggests potential utility in neurodegenerative disease models where calcium dysregulation is a key pathological feature. stressmarq.com

Vasospasm Cerebral vasospasm, a dangerous narrowing of cerebral arteries, is a common complication following subarachnoid hemorrhage. Animal models, often in dogs or rats, simulate this condition by injecting autologous blood into the cisterna magna. nih.govnih.gov Other dihydropyridine (B1217469) calcium channel blockers, such as Nimodipine (B1678889) and Nifedipine, have been extensively studied in these models for their ability to reduce this arterial narrowing. nih.govnih.gov Given its potent activity, Niguldipine would be a logical candidate for investigation in such models to assess its efficacy in preventing or reversing cerebral vasospasm.

Cancer Certain dihydropyridines have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells, a phenomenon often mediated by the P-glycoprotein efflux pump. A derivative of Niguldipine, Dexniguldipine (B47117) (B859-35), was studied in an in vivo cancer model using nude mice implanted with adriamycin-resistant human erythroleukemia cells. nih.gov The study demonstrated that co-administration of Dexniguldipine with the chemotherapeutic agent adriamycin significantly reduced the number of viable cells in the resistant tumors, providing in vivo evidence that it can effectively modulate and reverse drug resistance. nih.gov Further research has also noted the therapeutic activity of Dexniguldipine in hamster models of lung tumors. nih.gov

Epilepsy Calcium channel blockers are known to have anticonvulsant properties, as abnormal calcium influx is implicated in seizure activity. Various animal models are used to screen for anti-seizure drugs, including the maximal electroshock (MES) test and chemically induced seizure models using agents like pentylenetetrazol (PTZ) or pilocarpine. nih.govjebms.org Studies with the related dihydropyridine Nimodipine have shown that it can potentiate the anticonvulsant effects of standard drugs like diazepam and phenytoin (B1677684) in mouse models of status epilepticus. researchgate.net This provides a strong rationale for investigating Niguldipine in similar epilepsy models to characterize its potential anticonvulsant activity.

Spectroscopic and Chromatographic Analytical Techniques

Accurate and reliable analytical methods are essential for the quantification of Niguldipine hydrochloride in various matrices, from bulk drug substance to biological fluids. These techniques are vital for pharmacokinetic studies, quality control, and metabolic profiling.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. A reversed-phase HPLC method coupled with ultraviolet (UV) detection has been developed for a Niguldipine analogue, which notably used this compound itself as the internal standard. nih.gov This method provides a clear example of the conditions suitable for analyzing Niguldipine.

Interactive Data Table: Example HPLC Method Parameters

| Parameter | Specification |

| Column | C18 Reversed-Phase |

| Mobile Phase | Acetonitrile : 5 mM Phosphate (B84403) Buffer (pH 7.0) with 0.4% Triethylamine (B128534) (65:35, v/v) |

| Detection | UV Spectrophotometry |

| Wavelength | 238 nm |

| Application | Quantification in Rat Plasma |

Data sourced from Ko et al., 2005. nih.gov

Other advanced chromatographic techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are frequently used for the highly sensitive and selective analysis of dihydropyridines in biological samples. nih.govnih.gov

Spectroscopic and Other Analytical Techniques

UV-Visible spectrophotometry is a simpler, yet effective technique for the quantification of dihydropyridines in pharmaceutical formulations. lupinepublishers.com For the related compound Nicardipine (B1678738) hydrochloride, an absorption maximum (λmax) of 235 nm in an acetonitrile:water solvent has been reported, which aligns closely with the wavelength used for HPLC detection of the Niguldipine analogue. nih.gov

A more specialized electroanalytical technique, adsorptive stripping voltammetry, has been specifically described for the determination of trace amounts of Niguldipine in blood and urine. nih.gov This method involves accumulating the drug at a hanging mercury drop electrode before its quantification, achieving a detection limit of 6.7 ng/mL in urine. nih.gov

High-Performance Liquid Chromatography (HPLC) for Bioanalytical Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalytical research due to its high resolution, sensitivity, and specificity, making it ideal for the quantification of drugs and their metabolites in complex biological matrices such as plasma. For this compound, a reliable reversed-phase HPLC (RP-HPLC) method with UV detection has been established, proving its utility in pharmacokinetic studies.

In a validated method developed for a Niguldipine analogue, this compound itself was used as the internal standard, confirming the suitability of the chromatographic conditions for its separation and detection in rat plasma. eubopen.org The method involves a liquid-liquid extraction step to isolate the analyte from the plasma matrix, followed by separation on a C18 stationary phase. eubopen.org

The key components of this bioanalytical HPLC method are as follows:

Sample Preparation: Plasma samples are subjected to liquid-liquid extraction using an organic solvent like hexane (B92381) to isolate this compound and separate it from plasma proteins and other endogenous components. eubopen.org

Chromatographic Separation: A C18 column is used as the stationary phase. The mobile phase consists of a mixture of an organic solvent (acetonitrile) and an aqueous phosphate buffer. eubopen.org The inclusion of triethylamine in the mobile phase helps to minimize peak tailing by masking residual silanol (B1196071) groups on the silica-based stationary phase. eubopen.org

Detection: Quantification is achieved using a UV detector set to a wavelength of 238 nm, which corresponds to an absorption maximum for the dihydropyridine structure. eubopen.org

The performance of such a method is rigorously validated to ensure its reliability for bioanalytical applications. Key validation parameters from the published method are summarized in the table below.

Table 2: Bioanalytical HPLC Method Parameters for this compound

| Parameter | Details |

| Stationary Phase | C18 Column eubopen.org |

| Mobile Phase | Acetonitrile : 5 mM Phosphate Buffer (65:35, v/v) with 0.4% Triethylamine, pH 7.0 eubopen.org |

| Detection | UV at 238 nm eubopen.org |

| Extraction Method | Liquid-Liquid Extraction with Hexane eubopen.org |

| Internal Standard | This compound (in the context of analyzing an analogue) eubopen.org |

| Linearity Range | 2.5 - 200 nM (for the analogue, demonstrating method capability) eubopen.org |

| Regression Coefficient (r²) | 0.998 (for the analogue) eubopen.org |

| Limit of Detection | 1.0 nM (for the analogue) eubopen.org |

| Intra-day Precision (% CV) | 4.7 - 7.9% (for the analogue) eubopen.org |

| Inter-day Precision (% CV) | 6.9 - 9.9% (for the analogue) eubopen.org |

| Accuracy | 97.9 - 103% (for the analogue) eubopen.org |

This table is based on a validated method where this compound was successfully used as an internal standard, demonstrating its applicability in a bioanalytical context. eubopen.org

This validated HPLC method provides the necessary sensitivity and reliability for quantifying this compound in plasma, making it an essential tool for preclinical and clinical pharmacokinetic research.

Advanced Imaging and Molecular Biology Approaches in this compound Research

While direct in-vivo imaging studies using techniques like Positron Emission Tomography (PET) with radiolabeled this compound have not been reported in the literature, advanced molecular biology techniques have been instrumental in probing its mechanism of action beyond simple channel blockade. These approaches provide insights into the specific molecular interactions and downstream cellular effects of the compound.

One powerful technique that has been employed is photoaffinity labeling combined with mass spectrometry . This method was used to identify the specific binding site of dexniguldipine, a stereoisomer of niguldipine, on the multidrug resistance-related transport protein, P-glycoprotein (P-gp). nih.gov In this approach, a tritium-labeled azido (B1232118) analog of dexniguldipine was used as a photoaffinity probe. nih.gov Upon UV irradiation, this probe covalently binds to its target protein. The labeled P-gp was then isolated, digested with trypsin, and the resulting peptide fragments were analyzed by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). nih.gov This sophisticated analysis identified the dexniguldipine-bound peptide as the 468-527 amino acid sequence region of P-gp, suggesting a direct interaction with the nucleotide-binding site of the transporter. nih.gov

Furthermore, research into the effects of niguldipine on cancer cells has utilized other molecular biology and analytical techniques. Studies on glioblastoma cells used flow cytometry to analyze apoptosis and mass spectrometry-based proteomics to determine changes in protein and phosphoprotein expression following treatment with niguldipine. researchgate.net These investigations revealed that niguldipine can induce cell death preceded by an increase in cytosolic Na+ concentration, leading to nutrient starvation and the activation of the amino acid and unfolded protein responses. researchgate.net This demonstrates the use of proteomics to uncover broader cellular pathways affected by this compound.

Electrophysiological techniques, such as the whole-cell tight-seal recording technique , have been fundamental in characterizing the effects of niguldipine on specific ion channels. This approach allows for the precise measurement of ion currents across the cell membrane. Using this method, researchers have demonstrated that niguldipine potently blocks both T-type and L-type Ca2+ currents in guinea pig atrial cells, providing direct evidence of its action at the ion channel level. researchgate.net

While advanced molecular imaging of this compound in vivo remains an area for future exploration, these molecular biology and proteomic studies have provided high-resolution insights into its binding interactions and the cellular responses it elicits.

Potential Therapeutic and Research Applications of Niguldipine Hydrochloride Analogues and Derivatives

Development of Novel Antihypertensive Agents

The core structure of dihydropyridines, including niguldipine (B22589), has served as a foundational scaffold for the development of novel antihypertensive agents. Niguldipine itself is a potent calcium antagonist with a long-lasting antihypertensive effect. nih.gov In preclinical studies involving hypertensive dogs, niguldipine demonstrated a marked and persistent reduction in blood pressure. nih.gov This effect was more pronounced in hypertensive subjects compared to normotensive ones. nih.gov

The development of novel agents often involves the synthesis of analogues designed to enhance potency, selectivity, or pharmacokinetic properties. Researchers have synthesized various series of dihydropyridine (B1217469) and dihydropyrimidine derivatives, which are structurally related to compounds like nifedipine and niguldipine, to explore their efficacy as calcium channel blockers. medchemexpress.com For instance, novel series of 1,4-dihydropyridine (B1200194) dicarboxylates have been synthesized and investigated for their blocking action on L- and T-type calcium channels. nih.gov The modification of functional groups on the dihydropyridine ring is a key strategy. For example, replacing the ester group has been explored to create compounds with potentially enhanced antihypertensive activity. The goal of these synthetic efforts is to identify candidates with improved therapeutic profiles for managing hypertension.

Strategies for Overcoming Multidrug Resistance in Oncology

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a wide range of structurally and functionally diverse anticancer drugs. medchemexpress.comnih.gov One of the primary mechanisms behind MDR is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively transports chemotherapeutic agents out of the cancer cell. nih.govresearchgate.net

Niguldipine and its derivatives have emerged as potent inhibitors of P-glycoprotein, making them valuable candidates for strategies to overcome MDR. nih.govmedchemexpress.com Research has shown that niguldipine and its analogue, B859-35, can effectively reverse multidrug resistance. nih.gov These compounds work by increasing the intracellular accumulation of chemotherapy drugs in resistant cells. nih.gov For example, in multidrug-resistant KB-8-5 cells, B859-35 was found to be at least ten times more potent than verapamil (B1683045), a well-known MDR modulator, in reversing resistance to Adriamycin. nih.gov This was demonstrated by an increased accumulation of the fluorescent P-glycoprotein substrate rhodamine 123 in the presence of the niguldipine analogue. nih.gov